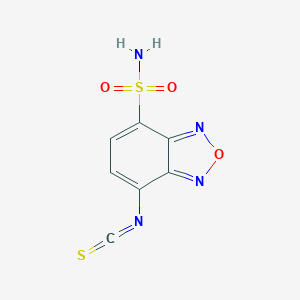
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide, also known as IBDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBDS is a fluorescent compound that is widely used as a probe for protein labeling, enzyme assays, and imaging studies.
作用機序
The mechanism of action of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of the isothiocyanate group with cysteine residues in proteins. This reaction forms a thiourea linkage, which results in the covalent attachment of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide to the protein. The fluorescent properties of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide arise from the conjugation of the benzoxadiazole and isothiocyanate groups, which leads to the formation of a highly fluorescent molecule.
生化学的および生理学的効果
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to label proteins in live cells and organisms, indicating that it is biocompatible. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has also been used to study enzyme activity in vitro and in vivo, demonstrating its potential as a tool for drug discovery and development.
実験室実験の利点と制限
One of the main advantages of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is its high selectivity for cysteine residues in proteins. This allows for specific labeling of proteins and detection of enzyme activity. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is also highly fluorescent, which makes it a sensitive probe for imaging studies. However, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limitations in terms of its stability and solubility. It is prone to hydrolysis in aqueous solutions, which can affect its fluorescent properties. Additionally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limited solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide research. One area of interest is the development of new derivatives of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide with improved stability and solubility. This could expand the range of experimental conditions in which 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used. Another area of research is the application of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide in drug discovery and development. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used to screen for enzyme inhibitors, which could lead to the development of new drugs. Finally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide could be used in the study of protein-protein interactions, which is an important area of research in many fields.
合成法
The synthesis of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with potassium thiocyanate in the presence of a base. The reaction proceeds through the formation of an isothiocyanate intermediate, which then reacts with the benzoxadiazole ring to form 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for protein labeling and imaging studies. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can selectively label cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function. It can also be used to detect enzyme activity, as it undergoes a fluorescence change upon reaction with certain enzymes.
特性
CAS番号 |
147611-82-3 |
|---|---|
製品名 |
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
分子式 |
C7H4N4O3S2 |
分子量 |
256.3 g/mol |
IUPAC名 |
7-isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C7H4N4O3S2/c8-16(12,13)5-2-1-4(9-3-15)6-7(5)11-14-10-6/h1-2H,(H2,8,12,13) |
InChIキー |
HWFBOFAKQCMAPO-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
正規SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
同義語 |
7-aminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate ABD-NCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



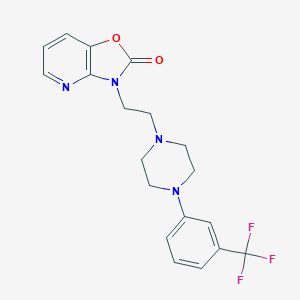
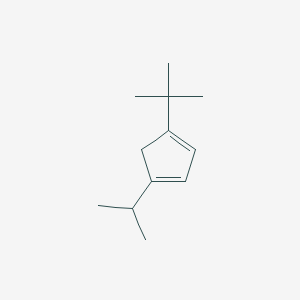
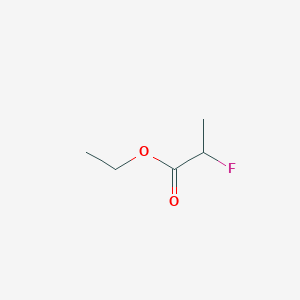
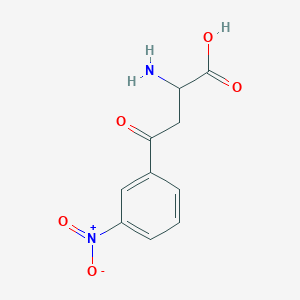
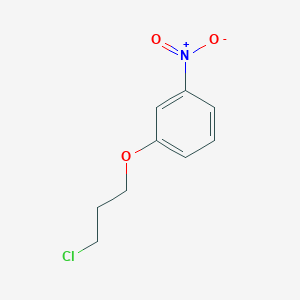
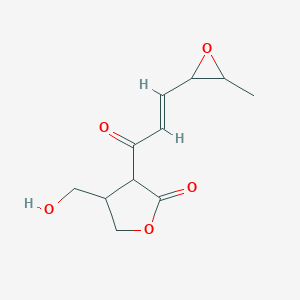
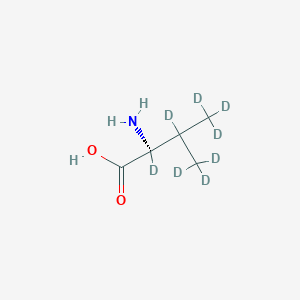

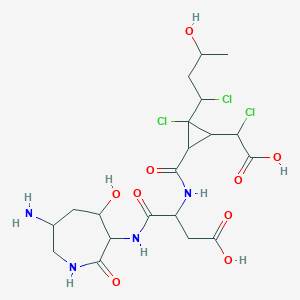
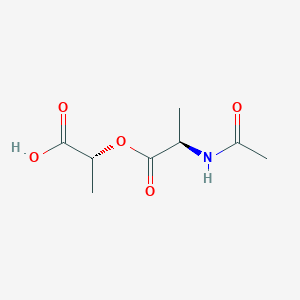
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
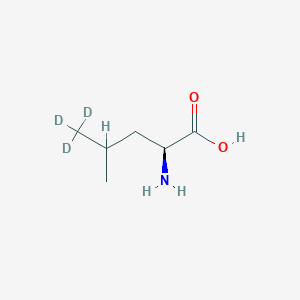
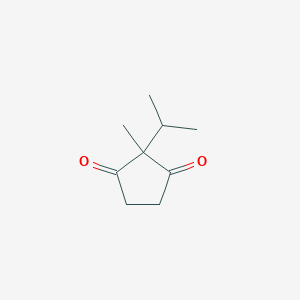
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)